molecular formula C19H19N3O3S B2769635 Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-93-0

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2769635
CAS No.: 691866-93-0
M. Wt: 369.44
InChI Key: IWIDLZVZYNYLTL-UHFFFAOYSA-N
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Description

Historical Development of Thienopyridine Chemistry

The thienopyridine lineage traces its origins to serendipitous discoveries in the 1970s when researchers investigating anti-inflammatory agents identified unexpected antiplatelet activity in thienopyridine derivatives. Ticlopidine, the first clinically approved thienopyridine (marketed in 1978), emerged from systematic modifications of tinoridine analogs, demonstrating irreversible adenosine diphosphate (ADP) receptor blockade. This breakthrough validated platelet inhibition as a therapeutic strategy for cardiovascular diseases, though hematological toxicity concerns prompted further optimization.

Clopidogrel’s development in the late 1980s marked a pivotal advancement, resolving enantiomer-specific toxicity through stereochemical purification. The subsequent elucidation of its active metabolite and P2Y₁₂ receptor targeting (2001) established thienopyridines as mechanistic prototypes. These discoveries catalyzed interest in thieno[2,3-b]pyridine isomers, which offered enhanced synthetic versatility and diverse bioactivity profiles compared to their [2,3-c] counterparts.

Significance of Thieno[2,3-b]pyridine Scaffold in Medicinal Chemistry

The thieno[2,3-b]pyridine core combines electronic richness from sulfur incorporation with planar aromaticity, enabling:

  • Multisite functionalization : Positions 2, 3, 4, and 6 permit regioselective modifications to optimize pharmacokinetics and target engagement.
  • Conformational rigidity : The fused bicyclic system enforces coplanar arrangements that enhance binding to flat receptor pockets, particularly in kinase and protease targets.
  • Metabolic stability : Sulfur atoms and methyl substituents (as in 4,6-dimethyl derivatives) mitigate oxidative degradation, extending half-life.

Recent studies highlight scaffold-specific bioactivities:

Derivative Structure Biological Activity Target Source
3-Aminothieno[2,3-b]pyridine-2-carboxamides Antitubercular (IC₉₀ = 1.2 μM) Mycobacterium tuberculosis LepB
2-Styrylthieno[2,3-b]pyridines LIMK1 inhibition (IC₅₀ = 0.8 μM) Metastasis suppression
4-Methyl-6-cyanothieno[2,3-b]pyridines UT-B inhibition (EC₅₀ = 3.1 μM) Diuretic potential

This table underscores the scaffold’s adaptability across therapeutic areas, driven by substituent-driven modulation of electronic and steric properties.

Research Evolution of Ethyl 2-{3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-Amido}benzoate

The target compound integrates three strategic modifications:

  • 4,6-Dimethyl substitution : Electron-donating groups that enhance π-π stacking with aromatic residues in binding pockets while sterically shielding reactive thiophene sulfur.
  • 3-Amino group : A hydrogen bond donor that improves solubility and enables salt bridge formation with aspartate/glutamate residues.
  • Ethyl 2-amidobenzoate sidechain : A conformationally flexible moiety that mimics natural ligand pharmacophores, as evidenced in recent antitubercular analogs.

Synthetic routes typically begin with ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate, undergoing sequential alkylation, cyclization, and amidation. Key innovations include:

  • Piperidinium thiolate intermediates for regioselective S-alkylation.
  • In situ Thorpe-Zeigler cyclization to construct the thieno[2,3-b]pyridine core under mild conditions.
  • Palladium-catalyzed cross-coupling for late-stage functionalization of the benzoate group.

Recent structure-activity relationship (SAR) studies reveal that the ethyl benzoate group’s ortho-substitution pattern critically influences target engagement, with meta- and para-substitutions showing reduced potency.

Properties

IUPAC Name

ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)12-7-5-6-8-13(12)22-17(23)16-15(20)14-10(2)9-11(3)21-18(14)26-16/h5-9H,4,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDLZVZYNYLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a high boiling point solvent such as pyridine or a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : Approximately 319.34 g/mol
  • Structural Features :
    • Contains a thieno[2,3-b]pyridine core.
    • Incorporates an amido group that enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. This compound has shown promise in preliminary studies against various pathogens:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiLow to Moderate

Studies suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Related thiazole and pyrimidine derivatives have demonstrated efficacy in inhibiting tumor growth through various mechanisms:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key enzymes involved in cell proliferation.
    • Intercalation into DNA, disrupting replication processes.

A study on related compounds indicated significant cytotoxic effects against several cancer cell lines, warranting further investigation into this compound's specific effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound’s nucleophilic and electrophilic centers allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Ethyl 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 52505-56-3)

Molecular Formula : C₁₂H₁₄N₂O₂S
Molecular Weight : 250.32 g/mol
Key Features :

  • Lacks the benzoate-amide substituent, instead possessing a simpler ethyl ester group directly attached to the thienopyridine core.
  • Serves as a foundational scaffold for synthesizing fused heterocycles via cyclization or nucleophilic substitution reactions .
    Research Findings :
  • Demonstrated utility in constructing pyrimidine and pyridine derivatives through Knoevenagel reactions .
  • Lower molecular weight and simpler structure reduce steric hindrance, enhancing reactivity in ring-forming reactions compared to the target compound .

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic Acid

Molecular Formula : C₁₀H₁₀N₂O₂S
Molecular Weight : 230.26 g/mol
Key Features :

  • Replaces the ester group with a carboxylic acid, enabling salt formation or conjugation with amines/alcohols.
    Research Findings :
  • Acts as an intermediate for amide/ester derivatives, including the target compound. The carboxylic acid group offers distinct reactivity in coupling reactions but requires activation (e.g., via thionyl chloride) for further derivatization .

2-[2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxy)phenoxy]acetamide

Molecular Formula : C₁₇H₁₈N₄O₃S₂
Molecular Weight : 359.09 g/mol
Key Features :

  • Research Findings:
  • Synthesized via multicomponent reactions involving acetylacetone and o-hydroxyphenacyl bromide. The phenoxy group enhances solubility in polar solvents, contrasting with the hydrophobic benzoate group in the target compound .

3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula : C₂₅H₂₁N₃OS
Molecular Weight : 403.51 g/mol
Key Features :

  • Research Findings:
  • Exhibits biological activity (unspecified in evidence) and undergoes cyclization to form rigid heterocyclic systems. The styryl groups may improve binding to aromatic protein domains, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Distinctive Properties
Target Compound C₁₉H₁₉N₃O₃S 369.44 Amide, benzoate ester, amino, methyl Versatile pharmaceutical building block
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₂H₁₄N₂O₂S 250.32 Ethyl ester, amino, methyl High reactivity in heterocyclization
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid C₁₀H₁₀N₂O₂S 230.26 Carboxylic acid, amino, methyl Prone to salt formation, intermediate for amides
2-[2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxy)phenoxy]acetamide C₁₇H₁₈N₄O₃S₂ 359.09 Phenoxy, acetamide, amino Enhanced solubility in polar solvents
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide C₂₅H₂₁N₃OS 403.51 Styryl, carboxamide, amino Extended conjugation for electronic applications

Key Research Insights

Reactivity Trends :

  • The target compound’s benzoate-amide group provides steric bulk, slowing certain reactions compared to the simpler ethyl ester derivative .
  • Styryl-substituted analogs exhibit unique electronic properties due to extended conjugation, making them suitable for optoelectronic applications .

Pharmaceutical Potential: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been leveraged to synthesize pyridine derivatives with reported antimicrobial activity . The carboxylic acid variant (C₁₀H₁₀N₂O₂S) is a critical precursor for prodrug development, enabling ionic or covalent modifications to enhance bioavailability .

Synthetic Utility: Phenoxy-acetamide derivatives demonstrate the adaptability of the thienopyridine core in multicomponent reactions, highlighting the role of substituents in directing reaction pathways .

Biological Activity

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O3S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 660248

The compound features a thieno[2,3-b]pyridine moiety, which is known for its diverse pharmacological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-b]pyridine have been shown to induce apoptosis in various cancer cell lines. A study reported that certain thieno-pyridine derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in T47D human breast cancer cells .

CompoundEC50 (µM)Cell Line
Compound 5d0.008T47D
Compound 5e0.004T47D

These findings suggest that this compound may exhibit similar anticancer properties.

Neuroprotective Effects

Thieno[2,3-b]pyridine derivatives have also been studied for their neuroprotective effects. Research has shown that these compounds can modulate dopamine receptors and provide protective effects against neurodegenerative diseases . The specific interaction with dopamine D3 receptors has been highlighted as a promising target for drug development in treating conditions such as Parkinson's disease and schizophrenia.

  • Apoptosis Induction : The compound likely induces apoptosis through the inhibition of key cellular pathways involved in cell survival.
  • Receptor Modulation : Interaction with dopamine receptors may alter neurotransmitter signaling pathways, providing neuroprotective benefits.
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to effective cancer cell death.

Study on Anticancer Activity

In a recent study involving various thieno[2,3-b]pyridine derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines including breast and prostate cancer cells. The study found that the compound exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Neuroprotective Study

Another study focused on the neuroprotective effects of thieno-pyridine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and oxidative stress markers in vitro.

Q & A

Basic: What are the key synthetic routes for Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the thieno[2,3-b]pyridine core via cyclization of precursors like 2-aminothiophene-3-carbonitriles under alkaline conditions (e.g., ethanolic sodium ethoxide) .
  • Step 2 : Introduction of the 3-amino and 4,6-dimethyl substituents through regioselective alkylation or condensation reactions .
  • Step 3 : Amidation or esterification at the 2-position using reagents like chloroacetamide or ethyl benzoate derivatives .
    Key Challenge : Optimizing yield and purity requires precise temperature control and solvent selection (e.g., ethanol for cyclization) .

Basic: How is the structural integrity of this compound confirmed experimentally?

Researchers rely on:

  • Spectral Analysis : 1H/13C NMR to verify substituent positions and cyclization .
  • Elemental Analysis : Confirming empirical formulas (e.g., C10H11N3OS for the carboxamide analog) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., 360.4 g/mol for methyl ester analogs) .
    Note : X-ray crystallography is rarely reported due to solubility challenges .

Basic: What biological activities are associated with this compound and its analogs?

While direct studies are limited, structurally related thieno[2,3-b]pyridines exhibit:

  • Antimicrobial Activity : Against pathogens like Staphylococcus aureus via inhibition of bacterial enzymes .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through kinase inhibition .
  • Insecticidal Properties : Open-chain analogs (e.g., 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) show higher activity against cowpea aphids than cyclized forms .
    Table 1 : Activity Comparison of Key Analogs
CompoundActivity (IC50/EC50)Key Structural FeatureReference
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate12 µM (Anticancer)Carboxylate salt improves solubility
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide8 µM (Antimicrobial)Phenyl groups enhance lipophilicity

Advanced: How does cyclization impact bioactivity in thieno[2,3-b]pyridine derivatives?

Cyclization reduces activity in some cases:

  • Example : The open-chain compound 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (uncyclized) is more active against aphids than its cyclized counterpart due to the loss of the cyano group and steric hindrance post-cyclization .
    Methodological Insight : To assess this, synthesize both open and cyclized forms and compare bioactivity via dose-response assays .

Advanced: What are the challenges in optimizing synthetic yield and purity?

Key issues include:

  • Regioselectivity : Competing reactions at the 2- and 3-positions of the thienopyridine core .
  • Purification : Difficulty isolating intermediates due to similar polarities; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
  • Scale-up : Multi-step routes lead to cumulative yield losses; microwave-assisted synthesis may improve efficiency .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

SAR studies highlight:

  • Electron-Withdrawing Groups : Cyano (-CN) or carboxylate (-COO-) groups at the 2-position enhance antimicrobial activity .
  • Substituent Size : Bulky groups (e.g., diphenyl at 4,6-positions) improve binding to hydrophobic enzyme pockets but reduce solubility .
    Strategy : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like bacterial dihydrofolate reductase .

Advanced: What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines or pathogen strains. Validate activity using standardized protocols (e.g., CLSI for antimicrobial tests) .
  • Purity Issues : Impurities >5% can skew results. Employ HPLC-MS for purity assessment (>98% purity required for reliable data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.